Potassium tetrakis(1-pyrazolyl)borate
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Overview
Description
Tetrakis(pyrazol-1-yl)borate potassium salt is a chemical compound with the molecular formula C12H12BKN8O4 . It is a crystalline powder that appears white to off-white .
Synthesis Analysis
Poly(pyrazolyl)borate ligands, including tetrakis(pyrazolyl)borates, have been synthesized through the reaction of highly reactive haloboranes with in situ formed pyrazolides under very mild conditions . This versatile synthetic method allows the selective synthesis of bis-, tris-, or tetrakis(pyrazolyl)borates .Molecular Structure Analysis
The molecular structure of Tetrakis(pyrazol-1-yl)borate potassium salt is represented by the SMILES notation: [K+].O(N1C=CC=N1)B-(ON1C=CC=N1)ON1C=CC=N1 . The molecular weight of the compound is 318.19 g/mol .Chemical Reactions Analysis
While specific chemical reactions involving Tetrakis(pyrazol-1-yl)borate potassium salt are not detailed in the search results, the compound has been noted for its use in the synthesis of poly(pyrazolyl)borates .Physical and Chemical Properties Analysis
Tetrakis(pyrazol-1-yl)borate potassium salt is a crystalline powder that is white to off-white in color . It has a molecular weight of 318.19 g/mol .Scientific Research Applications
Chemical Synthesis and Modification
- Pyrazole derivatives have been explored for their potential in molecular modification and drug discovery. The synthesis of new pyrazole compounds, such as 5-(1-(4-fluorophenyl)-1H-pyrazol-4-yl)-2H-tetrazole, has been studied for their analgesic, anti-inflammatory, and vasorelaxant effects. The involvement of the NO/cGMP pathway and calcium channels has been suggested in their mechanisms of action (Oliveira et al., 2017).
Biological Activities
- Research on pyrazoline bisphosphonate esters, which share a structural motif with pyrazole compounds, has shown significant anti-inflammatory activity and the ability to inhibit chronic arthritis and inflammation in animal models. This suggests potential applications in treating chronic tissue injuries associated with arthropathies and other chronic inflammatory diseases (Nugent et al., 1993).
Safety and Hazards
While specific safety and hazard information for Tetrakis(pyrazol-1-yl)borate potassium salt is not detailed in the search results, general safety measures for handling chemicals should be followed. These include avoiding contact with skin and eyes, not breathing in dust, and handling the product only in a closed system or with appropriate exhaust ventilation .
Mechanism of Action
Target of Action
Potassium Tetrakis(1-pyrazolyl)borate, also known as Tetrakis(pyrazol-1-yl)borate potassium salt, is primarily used as a ligand in the formation of metal complexes . These complexes can be formed with almost any transition metal . The primary targets of this compound are therefore the metal ions that it forms complexes with .
Mode of Action
The compound interacts with its targets (metal ions) by forming sandwich complexes, presenting octahedral coordination . The introduction of bulky substituents on position 3 of the heterocyclic rings allows the isolation of metal complexes bearing only one ligand, therefore vacant coordination positions at the metal open the door to develop catalytic processes .
Biochemical Pathways
The biochemical pathways affected by this compound are largely dependent on the specific metal ion that the compound is complexed with . These complexes have been used as enzymatic models, for the development of new materials, and as power catalysts in reactions such as carbene or nitrene C−H insertion, polymerization or carbonyl derivatizations .
Result of Action
The molecular and cellular effects of this compound’s action are dependent on the specific metal complex formed. For example, complexes formed with transition metals have been used in catalytic processes, leading to various chemical transformations .
Action Environment
The action, efficacy, and stability of this compound are influenced by environmental factors such as temperature and the presence of other chemical species. For example, the formation of the metal complexes occurs under very mild conditions . Furthermore, the compound is sensitive to reductant conditions, which can limit the functional group scope .
Properties
IUPAC Name |
potassium;tetra(pyrazol-1-yl)boranuide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BN8.K/c1-5-14-18(9-1)13(19-10-2-6-15-19,20-11-3-7-16-20)21-12-4-8-17-21;/h1-12H;/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSZDJFJWROUEGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](N1C=CC=N1)(N2C=CC=N2)(N3C=CC=N3)N4C=CC=N4.[K+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BKN8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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